Azirinomycin

Description

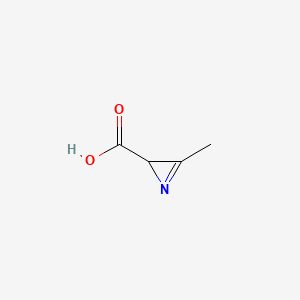

Structure

3D Structure

Properties

CAS No. |

31772-89-1 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

3-methyl-2H-azirine-2-carboxylic acid |

InChI |

InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7) |

InChI Key |

NHCHAEIJXKFNRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of 3-methyl-2H-azirine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-2H-azirine-2-carboxylic acid, also known as azirinomycin, is a naturally occurring antibiotic first isolated from the soil bacterium Streptomyces aureus.[1] As the pioneering example of a 2H-azirine-2-carboxylic acid, its unique strained ring structure and biological activity have garnered significant interest in the fields of medicinal and pharmaceutical chemistry.[1] This technical guide provides a comprehensive overview of the characterization of 3-methyl-2H-azirine-2-carboxylic acid, consolidating available data on its synthesis, spectroscopic properties, and biological activity. Detailed experimental protocols and workflow diagrams are presented to facilitate further research and development of this promising class of compounds.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of 3-methyl-2H-azirine-2-carboxylic acid rely on a combination of spectroscopic techniques. Due to the inherent instability of the pure compound, which can undergo spontaneous explosive decomposition, characterization is often performed on the crude extract, its ester derivatives, or on more stable synthetic analogues.[1]

Computed Physicochemical Properties

Quantitative data for 3-methyl-2H-azirine-2-carboxylic acid is summarized in the table below. These values are computationally derived and provide a foundational understanding of the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₂ | PubChem[2] |

| Molecular Weight | 99.09 g/mol | PubChem[2] |

| IUPAC Name | (2S)-3-methyl-2H-azirine-2-carboxylic acid | PubChem[2] |

| InChI | InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7)/t3-/m0/s1 | PubChem[2] |

| InChIKey | NHCHAEIJXKFNRU-VKHMYHEASA-N | PubChem[2] |

| Canonical SMILES | CC1=N[C@@H]1C(=O)O | PubChem[2] |

| CAS Number | 31772-89-1 | Echemi[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the definitive identification of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives. The characteristic strained azirine ring gives rise to distinct spectral features.

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| Infrared (IR) Spectroscopy | Strong C=N stretch in the range of 1763–1781 cm⁻¹ is characteristic for C3-substituted azirines. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to establish the connectivity of the molecule. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | Used to confirm the elemental composition. | [1] |

Synthesis and Reactivity

The synthesis of 2H-azirine-2-carboxylic acids has been a subject of extensive research, driven by the potential for developing new antibacterial agents.

Synthetic Approach from 5-Chloroisoxazoles

A high-yield and effective method for synthesizing 2H-azirine-2-carboxylic acids involves the FeCl₂-catalyzed isomerization of readily accessible 5-chloroisoxazoles.[1][4] This process proceeds through the formation of an azirine-2-carbonyl chloride intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1][4]

Caption: General workflow for the synthesis of 2H-azirine-2-carboxylic acids.

Reactivity and Stability

3-methyl-2H-azirine-2-carboxylic acid is noted for its instability in pure form.[1] In contrast, 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids exhibit greater stability and can be stored for prolonged periods.[1][4] The high ring strain of the 2H-azirine moiety makes it a versatile synthetic building block for the preparation of other nitrogen-containing heterocycles.[5]

Biological Activity and Significance

Antimicrobial Properties

This compound exhibits a broad spectrum of antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria.[1] This has spurred the development of synthetic analogues with improved stability and efficacy.[4] Notably, some synthetic 3-aryl-2H-azirine-2-carboxylic acids have shown antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to common antibiotics.[1][4]

Cytotoxicity

In vivo studies on mice with a 50% pure sample of naturally isolated this compound indicated high toxicity.[1] However, it was not definitively determined whether this toxicity was inherent to the molecule itself, its decomposition products, or impurities in the sample.[1] More recent studies on synthetic 3-aryl-2H-azirine-2-carboxylic acids have demonstrated a low level of cytotoxicity.[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the parent compound, 3-methyl-2H-azirine-2-carboxylic acid, are scarce due to its instability. The following are generalized protocols based on the synthesis and characterization of more stable, structurally related 2H-azirine-2-carboxylic acids.

General Protocol for the Synthesis of 3-Aryl-2H-azirine-2-carboxylic Acids

This protocol is adapted from the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles.

Caption: Step-by-step experimental workflow for synthesis.

Detailed Steps:

-

Reaction Setup: A solution of the corresponding 3-aryl-5-chloroisoxazole is prepared in anhydrous acetonitrile.

-

Catalyst Addition: Anhydrous iron(II) chloride is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Hydrolysis: Upon completion, water is added to the reaction mixture to hydrolyze the intermediate azirine-2-carbonyl chloride.

-

Workup: The product is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purification: The crude product is purified using an appropriate technique, such as column chromatography, to yield the pure 3-aryl-2H-azirine-2-carboxylic acid.

Protocol for Spectroscopic Characterization

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

High-Resolution Mass Spectrometer (HRMS)

Sample Preparation:

-

FTIR: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr), or the sample can be analyzed as a KBr pellet.

-

NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

HRMS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis, often using electrospray ionization (ESI).

Data Acquisition:

-

Acquire the IR spectrum to identify the characteristic C=N stretching frequency.

-

Obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity.

-

Perform HRMS analysis to confirm the molecular formula.

Conclusion

3-methyl-2H-azirine-2-carboxylic acid remains a molecule of significant interest due to its historical importance as the first natural azirine-2-carboxylic acid and its potent antibacterial properties. While its inherent instability poses challenges for research, the development of synthetic methodologies for more stable analogues has opened new avenues for the exploration of this class of compounds as potential therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals working on the characterization and application of 3-methyl-2H-azirine-2-carboxylic acid and its derivatives.

References

- 1. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S)-3-methyl-2H-azirine-2-carboxylic acid | C4H5NO2 | CID 101181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Azirine Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azirine antibiotics, a class of potent natural and synthetic compounds, exhibit significant antitumor and antimicrobial activity. Their biological efficacy is primarily attributed to their ability to function as powerful DNA alkylating agents. This guide provides a comprehensive technical overview of the mechanism of action of azirine antibiotics, with a particular focus on the well-characterized member, Azinomycin B. It details the molecular interactions with DNA, the cellular consequences of this interaction, and the key signaling pathways involved in the cellular response to the induced DNA damage. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to Azirine Antibiotics

Azirine-containing natural products are a relatively rare class of compounds that possess a strained three-membered heterocyclic ring. This structural feature imparts high reactivity, making them potent electrophiles capable of reacting with various biological nucleophiles.[1] Their biological activities, particularly their antitumor properties, have garnered significant interest in the scientific community. Prominent examples of azirine-containing antibiotics include Azinomycin A and B, isolated from Streptomyces sahachiroi.[2] These compounds are known to exert their cytotoxic effects through the covalent modification of DNA.[2]

Molecular Mechanism of DNA Alkylation and Interstrand Cross-linking

The primary mechanism of action of azirine antibiotics, exemplified by Azinomycin B, is the alkylation of DNA, leading to the formation of highly cytotoxic interstrand cross-links (ICLs).[2] ICLs covalently link the two strands of the DNA double helix, thereby preventing essential cellular processes such as DNA replication and transcription that require strand separation.[3]

Key Structural Moieties and Their Roles

The DNA cross-linking ability of Azinomycin B is attributed to two key electrophilic moieties: the aziridine ring and an epoxide ring .[4][5]

-

Aziridine Ring: The strained aziridine ring is susceptible to nucleophilic attack, initiating the cross-linking process.

-

Epoxide Ring: The epoxide ring serves as the second electrophilic center, reacting with a nucleophilic site on the opposite DNA strand to complete the cross-link.[4]

-

Naphthoate Moiety: Detailed studies have indicated that the naphthoate group of Azinomycin B binds to DNA in a non-intercalative manner, playing a crucial role in the proper positioning of the molecule within the major groove of the DNA for efficient cross-linking.[6]

Sequence Selectivity and Reaction Kinetics

Azinomycin B exhibits a degree of sequence selectivity in its DNA alkylation. It preferentially forms cross-links at the N7 positions of purine bases, with a strong preference for guanine over adenine.[4] The initial alkylation event, typically involving the aziridine ring, is considered the kinetically controlled step, while the subsequent formation of the interstrand cross-link by the epoxide is thermodynamically controlled.[4] The overall efficiency of cross-linking is influenced by the nucleophilicity of the target sequence.[6]

Visualization of the DNA Cross-linking Mechanism

Caption: Mechanism of DNA Interstrand Cross-linking by Azinomycin B.

Quantitative Analysis of Biological Activity

The potent DNA cross-linking ability of azirine antibiotics translates to significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Azinomycin B | L1210 | 0.0003 | (Data inferred from related compound studies) |

| Azinomycin Analogue (Epoxy Aziridine) | K562 | ~1 | [5] |

| Azinomycin Analogue (Epoxide only) | K562 | ~1 | [5] |

| Azinomycin Analogue (Aziridine only) | K562 | >10 | [5] |

Note: The IC50 values can vary depending on the specific experimental conditions and the cell line used.

Furthermore, the binding affinity of azirine antibiotic derivatives to DNA has been quantified. For instance, a non-alkylating analogue of Azinomycin B showed a DNA binding constant (Ka) of (1.3 ± 0.3) x 10³ M⁻¹. Dimeric and trimeric derivatives of the Azinomycin B chromophore have demonstrated significantly enhanced DNA binding affinities, with Ka values reaching up to 2.42 × 10⁷ M⁻¹.[7] A study on the interaction of the drug binding protein AziN with Azinomycin B reported a dissociation constant (Kd) of 1.37 ± 0.11 μM.[8]

Cellular Consequences and DNA Damage Response

The formation of ICLs by azirine antibiotics triggers a complex cellular response, primarily centered around the detection and repair of this highly toxic DNA lesion.

Cell Cycle Arrest

The presence of ICLs physically obstructs the progression of DNA replication forks, leading to replication stress. This, in turn, activates cell cycle checkpoints, most notably causing an arrest in the S-phase of the cell cycle. This S-phase arrest provides the cell with time to attempt repair of the damaged DNA before proceeding with cell division.

The Fanconi Anemia (FA) Pathway: The Primary ICL Repair Mechanism

The major signaling pathway responsible for the repair of ICLs is the Fanconi Anemia (FA) pathway.[9] This intricate pathway involves a series of protein complexes that work in a coordinated manner to recognize the lesion, excise it, and repair the resulting DNA break. The activation of the FA pathway is a critical determinant of a cell's sensitivity to ICL-inducing agents like azirine antibiotics.

The key steps in the FA pathway activation in response to ICLs are:

-

ICL Recognition: The stalled replication fork at the site of the ICL is recognized by the FANCM complex.[4]

-

Core Complex Recruitment: This recognition leads to the recruitment of the FA core complex, a multi-protein E3 ubiquitin ligase.[10][11]

-

FANCD2-FANCI Monoubiquitination: The FA core complex monoubiquitinates the FANCD2-FANCI (ID) complex, a central event in the activation of the pathway.[10][11][12]

-

ATR-Mediated Phosphorylation: The ATR kinase, a key sensor of replication stress, phosphorylates multiple components of the FA pathway, including FANCI and FANCD2, which is a crucial step for the activation and chromatin loading of the FANCD2-FANCI complex.[10][13]

-

Recruitment of Repair Factors: The monoubiquitinated ID complex then coordinates the recruitment of downstream DNA repair proteins, including nucleases for lesion excision and proteins involved in homologous recombination to repair the resulting double-strand break.[1][4]

Visualization of the Fanconi Anemia Signaling Pathway

Caption: Fanconi Anemia Pathway Activation in Response to an Interstrand Cross-link.

Experimental Protocols for Studying Azirine Antibiotic-DNA Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interaction of azirine antibiotics with DNA. Detailed protocols for these assays are essential for reproducible research.

Viscometry Assay for Detecting DNA Intercalation and Unwinding

This assay measures changes in the viscosity of a DNA solution upon the addition of a test compound. Intercalating agents increase the length of the DNA molecule, leading to an increase in viscosity.

Detailed Methodology:

-

Prepare DNA Solution: Prepare a solution of calf thymus DNA or a suitable plasmid DNA in an appropriate buffer (e.g., Tris-EDTA buffer). The concentration should be sufficient to yield a measurable viscosity.

-

Viscometer Setup: Use a calibrated viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.

-

Measure Flow Time of DNA Solution: Measure the flow time of the DNA solution through the viscometer.

-

Add Test Compound: Add increasing concentrations of the azirine antibiotic or its analogue to the DNA solution.

-

Measure Flow Time with Compound: After an equilibration period, measure the flow time of the DNA-compound mixture.

-

Calculate Relative Viscosity: Calculate the relative viscosity at each compound concentration. An increase in relative viscosity suggests intercalation.

Fluorescence Resonance Energy Transfer (FRET) Assay for DNA Binding

FRET is a powerful technique to study molecular interactions, including the binding of small molecules to DNA. This assay relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

Detailed Methodology:

-

Label DNA: Synthesize or purchase a DNA oligonucleotide with a donor fluorophore (e.g., fluorescein) at one end and an acceptor fluorophore (e.g., rhodamine) at the other.

-

Prepare Reaction Mixture: In a microplate or cuvette, prepare a reaction mixture containing the labeled DNA in a suitable buffer.

-

Add Test Compound: Add the azirine antibiotic to the reaction mixture.

-

Measure Fluorescence: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

-

Analyze FRET Signal: Binding of the antibiotic to the DNA can induce conformational changes that alter the distance between the donor and acceptor, leading to a change in the FRET efficiency. This change can be used to determine binding affinity.[14][15][16][17][18][19]

DNA Unwinding Assay Using Topoisomerase I

This assay is used to determine if a compound unwinds the DNA helix, a characteristic of many DNA binding agents.

Detailed Methodology:

-

Prepare Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I reaction buffer.[20][21]

-

Add Test Compound: Add the azirine antibiotic to the reaction mixture and incubate to allow for binding.

-

Initiate Topoisomerase I Relaxation: Add topoisomerase I to the mixture. The enzyme will relax the supercoiled DNA. If the compound unwinds the DNA, the resulting relaxed DNA will have a different linking number.[14][22]

-

Stop Reaction and Purify DNA: Stop the reaction (e.g., by adding SDS) and purify the DNA.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. A shift in the distribution of topoisomers in the presence of the compound indicates DNA unwinding.[20][22][23]

Caption: Experimental Workflow for Characterizing Azirine-DNA Interactions.

Conclusion and Future Directions

Azirine antibiotics represent a class of potent DNA-damaging agents with significant therapeutic potential. Their mechanism of action, centered on the formation of DNA interstrand cross-links, triggers a robust cellular response orchestrated by the Fanconi Anemia pathway. A thorough understanding of this mechanism at the molecular and cellular levels is crucial for the rational design of novel and more effective anticancer drugs. Future research should focus on elucidating the precise structural determinants of sequence selectivity, exploring mechanisms of resistance to these agents, and developing strategies to selectively target cancer cells with deficiencies in the FA pathway. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future endeavors.

References

- 1. hubrecht.eu [hubrecht.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 9. Activation of the FA pathway mediated by phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of Ubiquitination and Deubiquitination in the Fanconi Anemia Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ubiquitylation and the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation by ATR triggers FANCD2 chromatin loading and activates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 15. FRET-Based Method for Direct, Real-Time Measurement of DNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. inspiralis.com [inspiralis.com]

- 21. Assay of topoisomerase I activity [protocols.io]

- 22. inspiralis.com [inspiralis.com]

- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Azirinomycin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azirinomycin, a naturally occurring antibiotic isolated from Streptomyces aureus, represents a unique class of antimicrobial agents characterized by a highly strained 2H-azirine-2-carboxylic acid core. First reported in 1971, it demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, its inherent instability and early reports of toxicity in vivo have limited its clinical development.[1][2] Despite these challenges, the novel structure and mechanism of the azirine ring continue to make it and its synthetic derivatives a subject of interest for the development of new antibacterial agents, particularly in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound and its derivatives, details established experimental protocols for susceptibility testing, and explores its proposed mechanism of action.

Antibacterial Spectrum of Activity

This compound has been shown to exhibit a wide range of antibacterial activity in vitro.[1][2] The methyl ester of this compound also demonstrates broad-spectrum antibiotic properties.[3] Early studies identified its potent activity against several bacterial species, with the highest efficacy observed against Staphylococcus aureus, followed by Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis.[3] A critical structural feature for its antimicrobial efficacy is the presence of a free carboxyl group; esterification of this group has been shown to significantly reduce antibacterial activity.[1][2]

Quantitative Data on Azirine Derivatives

| Compound | E. faecium (MIC, µM) | S. aureus (MIC, µM) | K. pneumoniae (MIC, µM) | A. baumannii (MIC, µM) | P. aeruginosa (MIC, µM) | E. cloacae (MIC, µM) | Reference |

| 3a | >512 | 16 | 128 | 256 | >512 | 128 | [4] |

| 3b | >512 | 16 | 256 | 256 | >512 | 128 | [4] |

| 3d | 512 | 16 | 128 | 256 | >512 | 128 | [4] |

| 3e | >512 | 16 | 256 | 512 | >512 | 256 | [4] |

| 3m | >512 | 32 | 128 | 256 | >512 | 128 | [4] |

| Sulfamethoxazole | >512 | 32 | 128 | 256 | >512 | 128 | [4] |

Proposed Mechanism of Action

The antibacterial activity of this compound is believed to stem from the high reactivity of the strained 2H-azirine ring. While the precise molecular target has not been definitively elucidated for this compound itself, compounds containing an aziridine or azirine moiety are known to act as alkylating agents. This reactivity suggests a mechanism that likely involves the covalent modification of critical biological macromolecules within the bacterial cell, such as DNA or essential enzymes.

Damage to DNA is a plausible mechanism of action. The electrophilic nature of the azirine ring could lead to the alkylation of nucleophilic sites on DNA bases, resulting in DNA damage and the inhibition of DNA replication and transcription, ultimately leading to bacterial cell death.

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of activity for antimicrobial agents, consistent with the approaches likely used for the initial characterization of this compound and its derivatives.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: A series of twofold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a suitable bacterial growth medium such as Mueller-Hinton Broth (MHB). Each well will contain a final volume of 100 µL.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

Disk Diffusion Method for Antibacterial Susceptibility Screening

This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.

-

Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test antimicrobial agent are placed on the surface of the inoculated agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Workflow for antibacterial susceptibility testing.

Conclusion

This compound remains a compelling scaffold for antibiotic research due to its broad-spectrum activity and unique chemical structure. While the natural product itself has been hampered by instability and toxicity concerns, the study of its synthetic derivatives provides a promising avenue for the development of novel antibacterial agents. The data available for these derivatives suggest that the 2H-azirine-2-carboxylic acid core is a valid starting point for medicinal chemistry efforts targeting multidrug-resistant bacteria. Further research is warranted to fully elucidate the mechanism of action of this class of compounds and to optimize their pharmacological properties for potential therapeutic applications.

References

The Potent Bioactivity of Natural Azirine Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the biological activities, mechanisms of action, and therapeutic potential of naturally occurring azirine-containing compounds.

For Researchers, Scientists, and Drug Development Professionals.

Naturally occurring compounds bearing the highly strained, three-membered azirine ring represent a small but potent class of bioactive molecules. Their inherent ring strain confers significant reactivity, making them intriguing candidates for drug development, particularly in the realms of antimicrobial and anticancer therapies. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of these unique natural products, with a focus on quantitative data, experimental methodologies, and known mechanisms of action.

Introduction to Natural Azirine Compounds

Azirines are nitrogen-containing heterocycles characterized by a three-membered ring with a double bond. The 2H-azirine tautomer is the more stable and commonly found form in nature.[1] The high degree of ring strain in azirines makes them susceptible to nucleophilic attack and ring-opening reactions, a property that is believed to be central to their biological activity.[1] This reactivity allows them to potentially act as covalent inhibitors of key biological targets.

This guide will focus on two of the most well-studied natural azirine compounds: Azirinomycin and Dysidazirine, and its derivatives.

Quantitative Biological Activity Data

The biological activities of natural azirine compounds have been quantified against a range of bacterial, fungal, and cancer cell lines. The following tables summarize the available minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) data for this compound and Dysidazirine.

Table 1: Antibacterial and Antifungal Activity of Natural Azirine Compounds

| Compound | Target Organism | Activity Type | Value | Reference(s) |

| This compound | Staphylococcus aureus | MIC | Most active | [2] |

| Streptococcus faecalis | MIC | Active | [2] | |

| Proteus vulgaris | MIC | Active | [2] | |

| Bacillus subtilis | MIC | Active | [2] | |

| (-)-(Z)-Dysidazirine | Candida albicans ATCC 14503 | MIC50 | 8 µg/mL | [3] |

| Candida albicans UCD-FR1 | MIC50 | 8 µg/mL | [3] | |

| Candida albicans 96–489 | MIC50 | 4 µg/mL | [3] | |

| Candida glabrata | MIC50 | 4 µg/mL | [3] | |

| Candida krusei | MIC50 | 16 µg/mL | [3] | |

| Cryptococcus neoformans var. grubii | MIC50 | 2 µg/mL | [3] | |

| Cryptococcus neoformans var. gatti | MIC50 | 2 µg/mL | [3] |

Table 2: Cytotoxic Activity of Natural Azirine Compounds

| Compound | Cell Line | Activity Type | Value | Reference(s) |

| Dysidazirine | HCT116 (colorectal cancer) | IC50 | 9.1 µM | [4] |

| Dysidazirine Carboxylic Acid | HCT116 (colorectal cancer) | IC50 | Non-cytotoxic | [4] |

| Dysidazirine Carboxylic Acid | RAW264.7 (macrophage) | IC50 | Non-cytotoxic (up to 50 µM) | [4] |

| 2H-azirine-2-azetidinone (Compound 1) | HL-60 (leukemia) | IC50 | 1.1 - 10.5 µM | [5] |

| HCT-8 (colon cancer) | IC50 | 1.1 - 10.5 µM | [5] | |

| MDA-MB-435 (melanoma) | IC50 | 1.1 - 10.5 µM | [5] | |

| SF-295 (CNS cancer) | IC50 | 1.1 - 10.5 µM | [5] | |

| 2H-azirine-2-azetidinone (Compound 2) | HL-60 (leukemia) | IC50 | 3.8 - 26.6 µM | [5] |

| HCT-8 (colon cancer) | IC50 | 3.8 - 26.6 µM | [5] | |

| MDA-MB-435 (melanoma) | IC50 | 3.8 - 26.6 µM | [5] | |

| SF-295 (CNS cancer) | IC50 | 3.8 - 26.6 µM | [5] |

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of action for most natural azirine compounds are still under investigation. However, several compelling hypotheses and preliminary findings have emerged.

Dysidazirine Carboxylic Acid: Downregulation of Inducible Nitric Oxide Synthase (iNOS)

Dysidazirine carboxylic acid has been shown to exhibit anti-inflammatory activity by downregulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[4] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and the phosphorylation of MAP kinases (p38, ERK, JNK). These events, in turn, induce the expression of iNOS, leading to the production of nitric oxide (NO), a key inflammatory mediator. While the exact point of intervention is not yet fully elucidated, it is hypothesized that dysidazirine carboxylic acid interferes with the NF-κB or MAPK signaling pathways, thus preventing the upregulation of iNOS.

Caption: Proposed mechanism of iNOS downregulation by Dysidazirine Carboxylic Acid.

Dysidazirine and Lipid Metabolism

It has been proposed that the antifungal activity of (-)-(Z)-dysidazirine may stem from its interaction with lipid metabolism.[3] The long alkyl chain of dysidazirine is suggestive of an interaction with hydrophobic binding pockets in enzymes involved in lipid biosynthesis or modification. One hypothesis is that dysidazirine may act as an antimetabolite, interfering with the synthesis or function of essential lipids in fungal cell membranes. However, direct evidence for the inhibition of specific enzymes such as fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC) by dysidazirine has not yet been reported.

Caption: Hypothetical inhibition of fungal lipid metabolism by Dysidazirine.

This compound and Bacterial Cell Wall Synthesis

The antibacterial activity of this compound is thought to be due to the inhibition of bacterial cell wall synthesis. The peptidoglycan cell wall is a unique and essential structure in bacteria, making it an excellent target for antibiotics. The biosynthesis of peptidoglycan is a multi-step process that involves enzymes in the cytoplasm, at the cell membrane, and in the periplasmic space. While the specific enzyme targeted by this compound has not been definitively identified, its structural similarity to D-alanine, a key component of the peptidoglycan precursor, suggests that it may inhibit an enzyme involved in the incorporation of D-alanine into the growing peptidoglycan chain, such as a transpeptidase.

Caption: Postulated inhibition of bacterial cell wall synthesis by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for determining the biological activity of natural azirine compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of Antibacterial Agents

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines.[3]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Test compound (e.g., natural azirine compound)

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

Objective: To determine the effect of a test compound on the viability of mammalian cells.

Materials:

-

Test compound (e.g., natural azirine compound)

-

Mammalian cell line(s) of interest

-

Complete cell culture medium

-

Sterile 96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

-

Conclusion and Future Directions

Natural azirine compounds represent a promising, albeit underexplored, area for drug discovery. The inherent reactivity of the azirine ring, coupled with the diverse chemical scaffolds in which it is found, provides a unique platform for the development of novel therapeutic agents. The demonstrated antibacterial, antifungal, and anti-inflammatory activities of compounds like this compound and Dysidazirine warrant further investigation.

Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Utilizing modern chemical biology and proteomic approaches to identify the specific molecular targets of these compounds. This will be crucial for understanding their efficacy and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of azirine analogues to optimize their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds into preclinical animal models to assess their therapeutic potential and safety profiles in a whole-organism context.

The continued exploration of the biological activity of natural azirine compounds holds significant promise for the discovery of new medicines to address unmet medical needs in infectious diseases and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Anti-Inflammatory Dysidazirine Carboxylic Acid from the Marine Cyanobacterium Caldora sp. Collected from the Reefs of Fort Lauderdale, Florida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Azirinomycin: A Technical Guide to Its Toxicity and Therapeutic Limitations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azirinomycin, a naturally occurring antibiotic containing a highly strained 2H-azirine ring, has long been recognized for its antimicrobial potential. However, its inherent toxicity has precluded its development as a therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the known and extrapolated toxicity of this compound, drawing on data from related azirine and aziridine compounds. It details the probable mechanisms of toxicity, summarizes available quantitative data, and outlines relevant experimental protocols for assessing the toxicological profile of such molecules. This document aims to serve as a resource for researchers in the fields of antibiotic development, toxicology, and medicinal chemistry, offering insights into the challenges and potential strategies for harnessing the activity of strained-ring systems while mitigating their toxicity.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces aureus, first isolated in 1971.[1][4] It is a derivative of 2H-azirine, the smallest unsaturated nitrogen-containing heterocycle.[5][6] The defining feature of this compound is its three-membered ring with a carbon-nitrogen double bond, which is responsible for both its biological activity and its significant toxicity.[6] Due to this toxicity, this compound has never been used in human medicine.[1][2][3] This guide will explore the toxicological aspects of this compound, primarily by examining the well-documented hazards of the structurally related aziridine compounds and the cytotoxic effects of synthetic molecules containing the 2H-azirine moiety.

The Chemistry of the Azirine Ring and its Implications for Toxicity

The toxicity of this compound is intrinsically linked to the high reactivity of the 2H-azirine ring. This three-membered heterocycle is characterized by significant ring strain, with bond angles deviating substantially from the ideal.[7] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions.[7][8]

It is hypothesized that the azirine ring acts as a potent electrophile, readily reacting with biological nucleophiles such as the nitrogenous bases in DNA, and the sulfhydryl and amino groups in proteins. This indiscriminate reactivity as an alkylating agent is a hallmark of many highly toxic and carcinogenic compounds.[8] The saturated analog, aziridine, is a well-known toxin and mutagen, with an oral LD50 in rats of 14 mg/kg.[9] The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B), based on evidence of them being direct-acting alkylating agents that form mutagenic DNA adducts.[8][10]

Quantitative Toxicity Data

Acute Toxicity of Related Aziridine Compounds

The following table summarizes the acute toxicity data for aziridine, the parent compound of the saturated analogs of azirines.

| Compound | Animal Model | Route of Administration | LD50/LC50 | Reference |

| Aziridine | Rat | Oral | 14 mg/kg | [9] |

| Aziridine | Rat | Inhalation (8 hours) | 15 ppm | [11] |

| Aziridine | Guinea Pig | Inhalation (8 hours) | 25 ppm | [11] |

| 2-Methylaziridine | Rat | Inhalation (4 hours) | 500 ppm (5/6 mortality) | [11] |

In Vitro Cytotoxicity of Synthetic 2H-Azirine-Containing Compounds

Recent studies on synthetic 2H-azirine-2-azetidinones, which share the core azirine ring with this compound, have provided valuable in vitro cytotoxicity data.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 2H-azirine-2-azetidinone 1 | HL-60 | Leukemia | 1.1 - 10.5 | [5] |

| HCT-8 | Colon Cancer | 1.1 - 10.5 | [5] | |

| MDA-MB-435 | Melanoma | 1.1 - 10.5 | [5] | |

| SF-295 | CNS Cancer | 1.1 - 10.5 | [5] | |

| 2H-azirine-2-azetidinone 2 | HL-60 | Leukemia | 3.8 - 26.6 | [5] |

| HCT-8 | Colon Cancer | 3.8 - 26.6 | [5] | |

| MDA-MB-435 | Melanoma | 3.8 - 26.6 | [5] | |

| SF-295 | CNS Cancer | 3.8 - 26.6 | [5] |

Experimental Protocols

Detailed experimental protocols for the original this compound toxicity studies are not available. However, modern methodologies for assessing the cytotoxicity of compounds, such as those used for the synthetic 2H-azirine-2-azetidinones, provide a clear blueprint for how such studies would be conducted today.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Culture: Human tumor cell lines (e.g., HL-60, HCT-8, MDA-MB-435, SF-295) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a 2H-azirine derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not elucidated, the cytotoxicity of related compounds is known to involve the induction of apoptosis.

Figure 1. Hypothesized mechanism of this compound-induced cytotoxicity.

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. アジリノマイシン - Wikipedia [ja.wikipedia.org]

- 3. 氨丙黴素 - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 4. Metabolites from Streptomyces aureus (VTCC43181) and Their Inhibition of Mycobacterium tuberculosis ClpC1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azirine - Wikipedia [en.wikipedia.org]

- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aziridines - Wikipedia [en.wikipedia.org]

- 9. Aziridine - Wikipedia [en.wikipedia.org]

- 10. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

In Vivo Toxicity of Impure Azirinomycin Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azirinomycin, a naturally occurring antibiotic containing a highly reactive aziridine ring, has demonstrated broad-spectrum antibacterial activity. However, its therapeutic potential has been significantly hindered by its inherent instability and reports of high in vivo toxicity, particularly in impure forms. This technical guide provides a comprehensive overview of the known and extrapolated in vivo toxicological profile of impure this compound extracts. Due to the scarcity of direct studies on this compound itself, this guide synthesizes information from research on analogous aziridine-containing compounds to provide a robust framework for understanding its potential toxicities. This document details probable mechanisms of toxicity, outlines relevant experimental protocols for assessment, and presents potential signaling pathways involved in the toxic response. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a chiral 2-azirine-2-carboxylic acid first isolated from Streptomyces aureus. Its antibacterial properties are attributed to the strained three-membered aziridine ring, which acts as a potent alkylating agent. However, this same reactivity is the primary driver of its toxicity. Early in vivo studies in mice indicated "rather high toxicity" for this compound of 50% purity[1]. The inherent instability of the molecule makes it challenging to definitively attribute the observed toxicity to the parent compound, its degradation products, or co-isolated impurities[1]. This guide aims to provide a detailed technical overview for researchers by extrapolating from the broader class of aziridine-containing compounds to understand the potential in vivo toxicity of impure this compound extracts.

Quantitative Toxicity Data

Direct quantitative in vivo toxicity data, such as the median lethal dose (LD50), for impure this compound extracts are not available in the published literature. This is likely due to the compound's instability, which complicates the preparation of standardized and well-characterized test substances. However, based on the known toxicology of other aziridine-containing compounds, a qualitative and semi-quantitative summary of expected toxic effects can be compiled.

| Parameter | Observed Effect/Finding | Relevant Animal Model | Notes | References |

| Acute Toxicity | High toxicity observed with impure (50%) natural extracts. | Mice | The specific contribution of this compound vs. impurities/degradation products is unknown. | [1] |

| Cytotoxicity | Aziridine derivatives are potent alkylating agents, leading to cell death. | In vitro and in vivo | The in vivo potency is primarily based on toxicity rather than specific activity. | [2] |

| Mutagenicity | Aziridine can induce gene mutations and chromosomal aberrations. | Bacteria, Insects, Mammalian Cells (in vitro) | Opening of the aziridine ring is a key step in its mutagenic action. | |

| Carcinogenicity | Aziridine has been shown to increase tumor incidence in animal models. | Mice, Rats | Increased incidence of liver-cell and pulmonary tumors observed. | |

| Organ Toxicity | The liver and kidneys are common targets for toxic effects of reactive compounds. | General observation for xenobiotics | Histopathological changes would be expected in these organs. | [3][4][5] |

Experimental Protocols

The following protocols are representative of the methodologies that would be employed to assess the in vivo toxicity of a substance like impure this compound extract. Given the compound's instability, specific considerations for handling and administration are included.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol is designed to determine the acute toxicity of a test substance after a single oral dose.

Objective: To estimate the median lethal dose (LD50) and identify signs of toxicity.

Test Animals: Healthy, young adult mice (e.g., Swiss albino), typically females as they can be more sensitive.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Levels and Preparation:

-

A series of dose levels are selected. For a substance with unknown toxicity, a sighting study with a small number of animals may be performed to determine the starting dose.

-

Due to the instability of this compound, the extract should be prepared fresh immediately before administration. The concentration and purity of the extract should be determined as accurately as possible using appropriate analytical methods (e.g., HPLC, NMR).

-

The extract is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a non-toxic oil). The stability of the extract in the vehicle should be assessed if possible.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test substance is administered to each animal by oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

All animals (including those that die during the study and survivors at the end) undergo a gross necropsy. Tissues, particularly the liver and kidneys, are preserved for histopathological examination.

Data Analysis: The LD50 is calculated using appropriate statistical methods. All observed signs of toxicity, gross pathology, and histopathology findings are recorded and analyzed.

Histopathological Examination

Objective: To identify microscopic changes in tissues indicative of toxicity.

Procedure:

-

Tissue samples (liver, kidney, spleen, etc.) are collected during necropsy and fixed in 10% neutral buffered formalin.

-

Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Stained sections are examined under a light microscope by a qualified pathologist.

-

Lesions are described and scored for severity (e.g., minimal, mild, moderate, severe). Common findings for toxic compounds include necrosis, inflammation, cellular degeneration, and changes in tissue architecture[4][5][6].

Biochemical Analysis

Objective: To quantify markers of organ damage in the blood.

Procedure:

-

Blood samples are collected from animals at specified time points.

-

Serum or plasma is separated and analyzed for key biochemical parameters.

-

Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

-

Kidney Function: Blood urea nitrogen (BUN) and creatinine.

-

Significant elevations in these markers can indicate organ damage.

Mandatory Visualizations

Experimental Workflow for Acute Toxicity Assessment

Caption: Workflow for in vivo acute toxicity testing of impure this compound extracts.

Postulated Signaling Pathway for Aziridine-Induced Toxicity

Caption: Postulated mechanism of aziridine-induced cytotoxicity via DNA alkylation.

Discussion and Conclusion

The available evidence strongly suggests that impure this compound extracts are likely to exhibit significant in vivo toxicity. The primary mechanism is believed to be the alkylating activity of the aziridine ring, leading to covalent modification of critical cellular macromolecules, most notably DNA[2]. This can result in DNA damage, cell cycle arrest, and ultimately, apoptosis, manifesting as cytotoxicity and organ damage, particularly in metabolically active organs like the liver and kidneys.

The instability of this compound is a critical factor that complicates toxicological assessment. It is plausible that the observed toxicity in early studies was a result of a combination of the parent molecule, its more reactive degradation products, and other impurities present in the extract.

For drug development professionals, these findings underscore the necessity of robust purification and stabilization strategies for any potential therapeutic applications of this compound or related compounds. Furthermore, comprehensive preclinical toxicology studies, following established guidelines such as those from the OECD, are imperative to characterize the safety profile and establish a safe therapeutic window. Future research should focus on isolating and stabilizing pure this compound to definitively assess its intrinsic toxicity and to identify the specific impurities or degradation products that contribute to the toxicity of the extracts.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histopathological changes in the liver and kidney tissues of Wistar albino rat exposed to fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. mdpi.com [mdpi.com]

The Azirine Ring: A Cornerstone of Potent Biological Activity

For Immediate Release

[City, State] – The highly strained, three-membered unsaturated heterocyclic 2H-azirine ring is a critical pharmacophore responsible for the significant biological activity observed in a variety of natural and synthetic compounds. Its inherent ring strain and electrophilic nature make it a potent alkylating agent, a characteristic that underpins its diverse therapeutic potential, including anticancer and antibacterial properties. This technical guide provides an in-depth analysis of the role of the azirine ring in biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular mechanisms and workflows.

The Azirine Moiety: A Driver of Cytotoxicity and Antimicrobial Action

The biological activity of azirine-containing compounds is largely attributed to the high reactivity of the strained three-membered ring. This reactivity allows for nucleophilic attack and ring-opening, leading to the alkylation of crucial biological macromolecules such as DNA and proteins. This mechanism is central to the observed anticancer and antibacterial effects.

Several natural products, including the antibiotic Azirinomycin, feature the 2H-azirine ring and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Synthetic 2H-azirine derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, often inducing apoptosis.[4][5]

Quantitative Analysis of Biological Activity

The potency of various azirine-containing compounds has been quantified through in vitro assays, with IC50 values indicating cytotoxic efficacy and Minimum Inhibitory Concentration (MIC) values representing antibacterial strength.

Cytotoxicity of Azirine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2H-Azirine-2-azetidinone 1 | HL-60 (Leukemia) | 1.1 - 10.5 | [4][5] |

| HCT-8 (Colon Cancer) | 1.1 - 10.5 | [4][5] | |

| MDA-MB-435 (Melanoma) | 1.1 - 10.5 | [4][5] | |

| SF-295 (CNS Cancer) | 1.1 - 10.5 | [4][5] | |

| 2H-Azirine-2-azetidinone 2 | HL-60 (Leukemia) | 3.8 - 26.6 | [4][5] |

| HCT-8 (Colon Cancer) | 3.8 - 26.6 | [4][5] | |

| MDA-MB-435 (Melanoma) | 3.8 - 26.6 | [4][5] | |

| SF-295 (CNS Cancer) | 3.8 - 26.6 | [4][5] | |

| Aziridinyl Galactopyranoside (AzGalp) | AA8 (Chinese Hamster Ovary) | 318.7 ± 77.2 | [6] |

| UV4 (NER-deficient) | 58.6 ± 9.3 | [7][6] | |

| UV5 (NER-deficient) | 38.6 ± 6.3 | [7][6] | |

| Aziridine Phosphine Oxide 5 | HeLa (Cervical Cancer) | 6.4 | |

| Ishikawa (Endometrial Cancer) | 4.6 | [8] | |

| Aziridine Phosphine Oxide 7 | HeLa (Cervical Cancer) | 7.1 | [8] |

| Ishikawa (Endometrial Cancer) | 10.5 | [8] |

Antibacterial Activity of Azirine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Aziridine-thiourea derivatives (3a-3f) | Gram-positive strains | 16 - 512 | [9] |

| 2H-Azirine-2-carboxylic acid 3a | Staphylococcus aureus | 56 | [10] |

| Klebsiella pneumoniae | 56 | [10] | |

| 2H-Azirine-2-carboxylic acid 3b | Staphylococcus aureus | 50 | [10] |

| Klebsiella pneumoniae | 200 | [10] | |

| 2H-Azirine-2-carboxylic acid 3d | Staphylococcus aureus | 19 | [10] |

| Klebsiella pneumoniae | 76 | [10] | |

| 2H-Azirine-2-carboxylic acid 3e | Staphylococcus aureus | 38 | [10] |

| Klebsiella pneumoniae | 76 | [10] |

Mechanism of Action: DNA Alkylation

A primary mechanism by which azirine-containing compounds exert their cytotoxic effects is through the alkylation of DNA. The strained azirine ring, particularly after protonation, becomes highly electrophilic and susceptible to nucleophilic attack by DNA bases, such as guanine. This leads to the formation of covalent adducts, which can cause DNA damage, inhibit replication and transcription, and ultimately trigger cell death.[8][11][12]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Azirinomycin: A Technical Guide to a Natural Product Lead Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azirinomycin, a unique natural product containing a highly strained azirine ring. Despite its inherent toxicity, this compound's potent biological activity and novel structure make it a significant lead compound in the development of new therapeutic agents. This document details its chemical properties, biological activities, mechanism of action, and synthetic methodologies, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction to this compound

This compound (3-methyl-2H-azirine-2-carboxylic acid) is an antibiotic first isolated in 1971 from the bacterium Streptomyces aureus.[1][2] It belongs to a small class of natural products characterized by the presence of a 2H-azirine ring, a highly strained, three-membered unsaturated heterocycle.[3][4] This structural feature is the basis for its biological activity and its potential as a reactive intermediate in synthesis.[4][5] While its toxicity has precluded its direct use in human medicine, its broad-spectrum antibacterial activity has established it as an important scaffold for the design and synthesis of novel antibiotics and other therapeutic agents.[1][2][6]

Chemical and Physical Properties

This compound is an unstable compound, particularly in concentrated form, which has posed challenges for its isolation and characterization.[3]

-

Molecular Formula: C₄H₅NO₂[1]

-

Molar Mass: 99.089 g·mol⁻¹[1]

-

IUPAC Name: 3-Methyl-2H-azirine-2-carboxylic acid[1]

-

Structure: The molecule consists of a three-membered ring containing a nitrogen atom and a double bond, with a methyl group and a carboxylic acid group attached to the ring.

Biological Activity and Mechanism of Action

Antibacterial Spectrum: this compound exhibits a wide spectrum of antibiotic activity in vitro against both Gram-positive and Gram-negative bacteria.[2][5][6] Its methyl ester also shows broad-spectrum activity.[5] The parent compound is most active against Staphylococcus aureus, with notable activity also reported against Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis.[5] Studies have indicated that the free carboxyl group is crucial for its antimicrobial potency, as ester derivatives show significantly lower activity.[2]

Mechanism of Action: The biological activity of aziridine-containing compounds is attributed to their function as powerful alkylating agents.[5] The high ring strain of the azirine moiety makes it susceptible to nucleophilic attack and ring-opening. This reactivity allows it to alkylate biological macromolecules, such as DNA. The physiological effect of similar compounds, like the well-known anticancer agent Mitomycin C, involves the opening of the aziridine ring and subsequent covalent crosslinking of DNA strands, which inhibits replication and ultimately leads to cell death.[5]

Caption: General mechanism of action for aziridine-based alkylating agents.

Toxicity: In vivo studies in mice revealed high toxicity for partially purified this compound.[2][6][7] It remains unclear whether this toxicity is inherent to the this compound molecule itself or due to impurities or decomposition products in the isolated samples.[6][7] This toxicity is a primary driver for the synthesis of more stable and selective analogs.

Quantitative Data on Azirine Derivatives

| Compound | Substituent (R) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | K. pneumoniae (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) | A. baumannii (MIC, μg/mL) | E. faecium (MIC, μg/mL) |

| 3a | Phenyl | 32 | >128 | >128 | >128 | 128 | 64 |

| 3b | 4-Fluorophenyl | 32 | >128 | >128 | >128 | >128 | 64 |

| 3d | 4-Chlorophenyl | 32 | >128 | >128 | >128 | >128 | 64 |

| 3e | 4-Bromophenyl | 32 | >128 | >128 | >128 | >128 | 64 |

| 3m | 2-Thienyl | 64 | >128 | >128 | >128 | >128 | 128 |

| Sulfamethoxazole | (Control) | 64 | 16 | 128 | >128 | 64 | >128 |

| Data adapted from a study on non-natural 2H-azirine-2-carboxylic acids. Compounds 3a, 3b, 3d, and 3e showed better or comparable activity against S. aureus than the control antibiotic, Sulfamethoxazole.[7] |

Experimental Protocols

Protocol 1: Isolation and Characterization of this compound

This protocol is a generalized summary based on early reports of this compound isolation.[3][8][9]

-

Fermentation: Culture Streptomyces aureus in a suitable fermentation broth under controlled conditions to produce this compound.

-

Harvesting: Separate the mycelium from the fermentation broth by filtration or centrifugation. The supernatant contains the crude antibiotic.

-

Ion-Exchange Chromatography: Pass the clarified broth through a cation-exchange resin column. Elute the bound this compound using an appropriate buffer system.

-

Solvent Extraction: Further purify the active fractions from the ion-exchange step using liquid-liquid extraction with a suitable organic solvent.

-

Concentration: Carefully concentrate the purified extract under reduced pressure. Note that this compound is unstable in concentrated form.

-

Characterization: Analyze the final product using spectroscopic methods (e.g., NMR, IR) and mass spectrometry to confirm its identity as 3-methyl-2H-azirine-2-carboxylic acid. Hydrogenation of the product should yield L-α-aminobutyric acid, which can be identified by standard analytical techniques.[3]

Protocol 2: Synthesis of 2H-Azirine-2-Carboxylic Acids via Isoxazole Isomerization

This modern synthetic method provides a high-yield route to various azirine-2-carboxylic acids, including the racemic form of this compound.[2][7]

-

Precursor Synthesis: Synthesize the required 5-chloroisoxazole precursor from appropriate starting materials.

-

Isomerization: Dissolve the 5-chloroisoxazole (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Catalysis: Add a catalytic amount of iron(II) chloride (FeCl₂) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction involves the isomerization of the 5-chloroisoxazole to an azirine-2-carbonyl chloride intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the isomerization, carefully add water to the reaction mixture to hydrolyze the azirine-2-carbonyl chloride intermediate to the final 2H-azirine-2-carboxylic acid.

-

Workup and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. If necessary, purify the final product by recrystallization or column chromatography. In many cases, purification is not required.[7]

Caption: Workflow for the synthesis of 2H-azirine-2-carboxylic acids.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a stock solution of the test compound (e.g., a synthetic this compound analog) in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

This compound as a Lead Compound for Drug Development

Natural products are a rich source of lead structures for drug discovery.[10][11] this compound, with its unique azirine scaffold and potent bioactivity, serves as an excellent starting point for medicinal chemistry campaigns. The primary goals of such campaigns are to:

-

Reduce Toxicity: Modify the core structure to decrease non-specific cytotoxicity while retaining or enhancing antimicrobial activity.

-

Improve Stability: Synthesize analogs that are more stable than the parent natural product, facilitating formulation and administration.

-

Enhance Potency and Spectrum: Introduce functional groups that improve the compound's interaction with its biological target, potentially increasing its potency and broadening its spectrum of activity.

The development of synthetic routes to access the azirine core has been crucial for exploring the SAR of this compound class and generating novel derivatives with improved therapeutic potential.[2]

Caption: Drug development workflow starting from a natural product lead.

Conclusion

This compound represents a fascinating and challenging natural product. Its simple yet highly reactive structure provides a powerful chemical tool for interacting with biological systems. While its inherent instability and toxicity limit its direct clinical application, it remains a highly valuable lead compound. Continued research into the synthesis of novel azirine-containing molecules, guided by the structural and biological insights gained from this compound, holds significant promise for the discovery of next-generation antibiotics and other therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]

- 3. This compound. II [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound. I. Microbial production and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Natural product inspired leads in the discovery of anticancer agents: an update [pubmed.ncbi.nlm.nih.gov]

Early Research on Azirinomycin's Antibiotic Potential: A Technical Guide

Foreword: This document provides a detailed overview of the early research conducted on the antibiotic potential of Azirinomycin, a novel compound isolated in the early 1970s. The information presented is compiled from foundational scientific publications and aims to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. This guide adheres to stringent data presentation and visualization requirements to facilitate a comprehensive understanding of the initial findings.

Introduction

This compound, identified as 3-methyl-2H-azirine-2-carboxylic acid, is an antibiotic produced by the bacterium Streptomyces aureus.[1][2][3] First reported in 1971, initial studies revealed its broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria.[1][3] However, early research also highlighted its toxicity in animal models, which has since limited its development for human medicinal use.[1] This guide delves into the seminal research that characterized the antibiotic profile of this unique azirine-containing natural product.

Quantitative Antimicrobial Activity

The initial assessment of this compound's antibiotic efficacy was primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While the precise quantitative data from the original 1971 publications by Stapley et al. are not fully available in the public domain, the following table summarizes the reported antibacterial spectrum.

| Bacterial Species | Gram Stain | Reported Susceptibility |

| Staphylococcus aureus | Positive | Susceptible |

| Streptococcus pyogenes | Positive | Susceptible |

| Bacillus subtilis | Positive | Susceptible |

| Escherichia coli | Negative | Susceptible |

| Klebsiella pneumoniae | Negative | Susceptible |

| Salmonella enterica | Negative | Susceptible |

| Pseudomonas aeruginosa | Negative | Susceptible |

Table 1: Summary of the In Vitro Antibacterial Spectrum of this compound.

Experimental Protocols

The early investigations into this compound's antibiotic properties relied on established microbiological techniques of the era. The following sections detail the likely methodologies employed for key experiments.

Microbial Production of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces aureus.

-

Organism: A selected strain of Streptomyces aureus.

-